5-Bromonaphthalen-2-ol
Overview
Description
5-Bromonaphthalen-2-ol is an organic compound with the molecular formula C10H7BrO It is a brominated derivative of naphthol, specifically substituted at the 5th position with a bromine atom
Mechanism of Action
Target of Action
Similar compounds such as naphthols have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects, which are common modes of action for similar compounds .
Biochemical Pathways
Naphthol derivatives are known to be involved in various biochemical pathways, including those related to inflammation and cancer .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been shown to have various effects, such as anti-inflammatory and antitumor activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromonaphthalen-2-ol . Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromonaphthalen-2-ol typically involves the bromination of naphthalen-2-ol. One common method is the electrophilic bromination using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform, under controlled temperature conditions to ensure regioselectivity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher efficiency and yield. The use of photoredox catalysis has also been explored to achieve bromination under milder conditions, utilizing visible light to activate the brominating agent .
Chemical Reactions Analysis
Types of Reactions: 5-Bromonaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and phosphine ligands are typical.
Major Products:
Substitution Reactions: Products include various substituted naphthols.
Oxidation Reactions: Products include naphthoquinones.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
5-Bromonaphthalen-2-ol has several applications in scientific research:
Biology: It serves as a molecular probe in studying enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
1-Bromonaphthalen-2-ol: Similar structure but with bromine at the 1st position.
6-Bromonaphthalen-2-ol: Bromine substituted at the 6th position.
2-Bromonaphthalen-1-ol: Hydroxyl group at the 1st position and bromine at the 2nd position.
Comparison: 5-Bromonaphthalen-2-ol is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it may exhibit different regioselectivity in reactions and distinct biological activities .
Properties
IUPAC Name |
5-bromonaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCYULYTYLSGBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629952 | |
Record name | 5-Bromonaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-05-4 | |
Record name | 5-Bromonaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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